

2-(Methylthio)benzothiazole CAS number 615-22-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)benzothiazole

Cat. No.: B7728342

[Get Quote](#)

An In-depth Technical Guide to **2-(Methylthio)benzothiazole** (CAS 615-22-5)

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

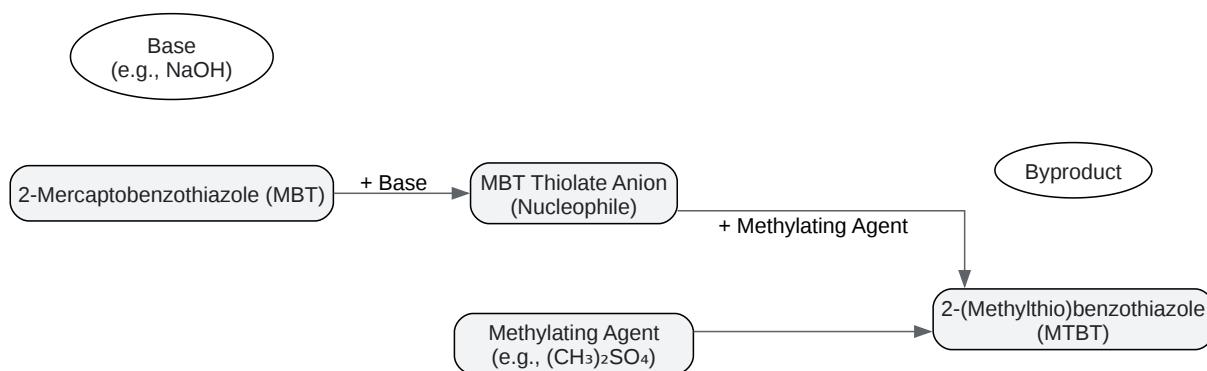
This technical guide provides a comprehensive examination of **2-(Methylthio)benzothiazole** (MTBT), a heterocyclic organic compound with significant industrial and emerging biological relevance. Identified by its CAS number 615-22-5, MTBT is a structurally unique molecule featuring a benzothiazole core functionalized with a methylthio group. This document moves beyond a simple recitation of facts, offering in-depth analysis of its synthesis, physicochemical characteristics, industrial applications, and toxicological profile. We will explore the causal mechanisms behind its function as a vulcanization accelerator and fungicide, and delve into recent findings on its biological activity, including a detailed look at its role in inducing cardiovascular toxicity through specific signaling pathways. This guide is designed to equip researchers and development professionals with the foundational knowledge and practical protocols necessary to work with and innovate upon this versatile compound.

Core Molecular Identity and Physicochemical Properties

2-(Methylthio)benzothiazole is an organosulfur compound built upon a bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring.^[1] The defining feature is the methylthio (-S-CH₃) group attached at the 2-position of the benzothiazole framework, which imparts its distinct chemical reactivity and properties.^[2] While often appearing as a white to light yellow crystalline powder or a yellow liquid with a characteristic unpleasant odor, its physical state can vary based on purity.^{[3][4][5][6]} It is practically insoluble in water but demonstrates moderate to good solubility in organic solvents.^{[1][2]}

A summary of its key physicochemical properties is presented below for rapid reference.

Property	Value	Reference(s)
CAS Number	615-22-5	[3][4]
Molecular Formula	C ₈ H ₇ NS ₂	[3][4]
Molecular Weight	181.28 g/mol	[3]
Appearance	White to light yellow crystalline powder/liquid	[3][4][6]
Melting Point	43-48 °C	[3][4]
Boiling Point	177 °C at 22 mmHg	[3][4]
Purity	≥ 98% (GC) is commercially available	[3][4]
InChI Key	UTBVIMLZIRIFFR-UHFFFAOYSA-N	[2][3]
SMILES	CSc1nc2ccccc2s1	[2][3]
Water Solubility	0.2 g/L (Predicted)	[1]
logP	3.16 - 3.43 (Predicted)	[1]


Synthesis and Reaction Chemistry

The synthesis of **2-(Methylthio)benzothiazole** is most commonly and efficiently achieved through the S-methylation of its precursor, 2-mercaptobenzothiazole (MBT). This reaction is a

straightforward nucleophilic substitution where the thiolate anion of MBT, formed in the presence of a base, attacks a methylating agent.

Dominant Synthetic Pathway: S-Methylation of 2-Mercaptobenzothiazole

The conversion of MBT to MTBT is a cornerstone reaction. MBT is a high-production-volume chemical itself, primarily used as a rubber vulcanization accelerator.^{[7][8]} Its thiol group is readily deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiolate. This intermediate then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the final product. The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for MTBT via S-methylation of MBT.

General Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of MTBT, designed for high yield and purity. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

- 2-Mercaptobenzothiazole (MBT) (1.0 eq)
- Sodium Hydroxide (NaOH) (1.1 eq)
- Dimethyl Sulfate ((CH₃)₂SO₄) (1.1 eq)
- Ethanol (Solvent)
- Deionized Water
- Dichloromethane (DCM) (for extraction)
- Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
- Saturated Sodium Bicarbonate Solution

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole in ethanol. Add a solution of sodium hydroxide in water dropwise at room temperature.
 - Causality: The basic NaOH solution deprotonates the acidic thiol group of MBT, forming the sodium salt (thiolate), which is a much stronger nucleophile required for the subsequent methylation step.^[9] Ethanol is chosen as a co-solvent to ensure homogeneity of both the organic precursor and the aqueous base.
- Methylation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 10 °C.
 - Causality: The methylation reaction is exothermic. Maintaining a low temperature prevents potential side reactions and controls the reaction rate. Dimethyl sulfate is a potent and efficient methylating agent.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system

(e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the MBT spot and the appearance of a new, less polar product spot indicates reaction completion.

- Causality: TLC provides a rapid and effective method to visually confirm the consumption of starting material and formation of the product, preventing premature or unnecessarily long reaction times.
- Workup and Extraction: Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid and destroy excess dimethyl sulfate. Reduce the volume of the mixture under vacuum to remove most of the ethanol. Extract the aqueous residue three times with dichloromethane.
- Causality: The bicarbonate quench is a critical safety and purification step. Extraction with an immiscible organic solvent (DCM) is necessary to isolate the water-insoluble organic product from the aqueous phase containing salts and other water-soluble byproducts.
- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Causality: The brine wash removes residual water from the organic phase. Anhydrous $MgSO_4$ is a drying agent that removes trace amounts of water. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.
- Final Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel to obtain high-purity **2-(Methylthio)benzothiazole**.

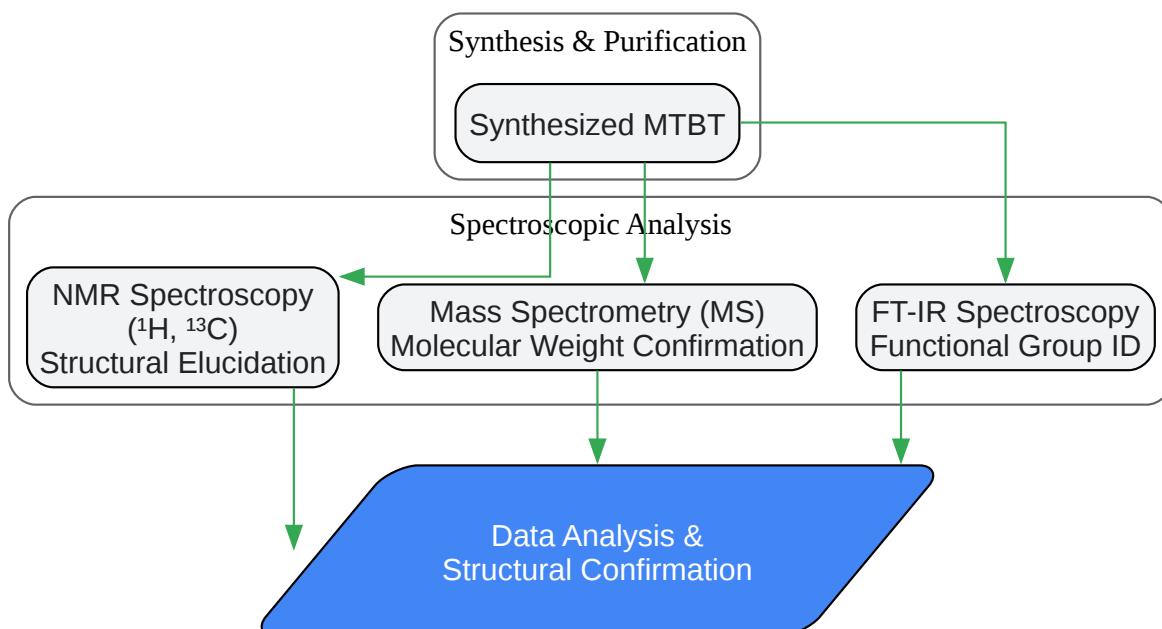
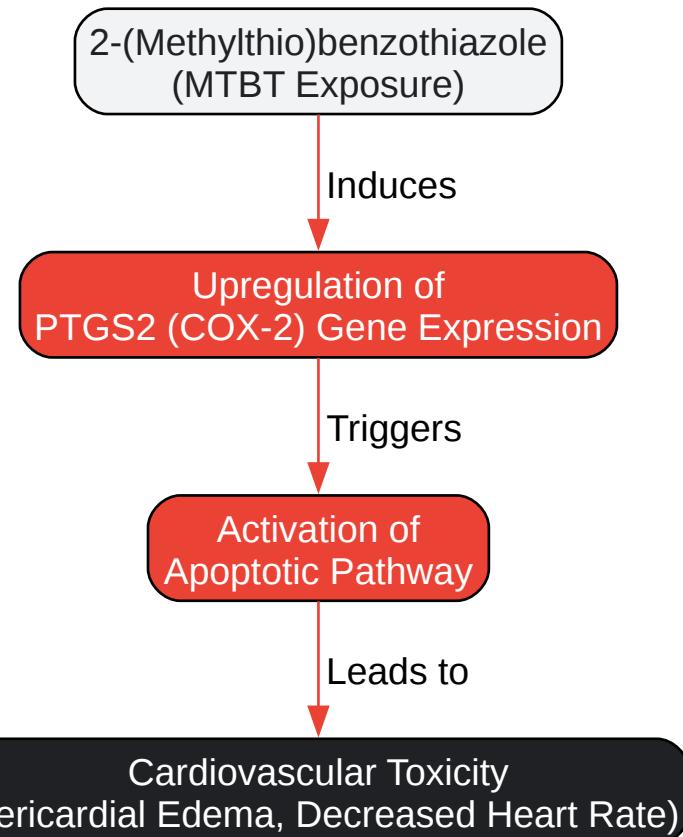
Industrial Relevance and Core Applications

MTBT is a compound of significant industrial value, primarily leveraged for its unique sulfur chemistry.[2][4]

- Rubber Industry: It serves as a vulcanization accelerator, working to speed up the cross-linking of polymer chains with sulfur.[4] This process enhances the durability, elasticity, and overall performance of rubber products, from tires to industrial hoses.[4]
- Agriculture: MTBT is a key intermediate in the synthesis of fungicides and other agrochemicals.[4] The benzothiazole scaffold is known for its broad-spectrum biological

activity, and MTBT's structure allows for further chemical modification to develop potent crop protection agents.[4][10]

- Materials Science: It is employed as a corrosion inhibitor, particularly in industrial cooling systems and petroleum products.[4][7] It forms a protective film on metal surfaces, preventing oxidative degradation. It also acts as a processing aid and accelerant in the manufacturing of certain plastics.[4]



Biological Activity and Toxicological Insights

While industrially valuable, recent research has uncovered a significant toxicological profile for MTBT, making its study crucial for drug development professionals, particularly in the context of safety pharmacology and off-target effects.

Mechanism of Cardiovascular Toxicity

Groundbreaking research utilizing a zebrafish model has elucidated a clear mechanism for MTBT-induced cardiovascular toxicity.[3] Exposure to the compound leads to observable defects such as decreased heart rate, pericardial edema, and cardiac malformations.[3]

The core of this toxicity lies in the significant upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), more commonly known as Cyclooxygenase-2 (COX-2).[3] PTGS2 is a central enzyme in the inflammatory cascade and its upregulation by MTBT triggers a downstream activation of the apoptotic pathway, leading to programmed cell death within the cardiovascular tissue.[3] Protein-protein interaction network analysis has confirmed PTGS2 as a core molecular target of MTBT.[3]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring (typically in the aromatic region, $\sim 7.0\text{-}8.0$ ppm) and a distinct singlet for the three protons of the methylthio ($-\text{S-CH}_3$) group (typically in the upfield region, $\sim 2.5\text{-}3.0$ ppm).
- ^{13}C NMR: The carbon NMR would display eight distinct signals: six for the benzothiazole core carbons (four aromatic CH and two quaternary carbons) and one for the methyl carbon of the thioether group.
- FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C=N stretching of the thiazole ring, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations for both the aromatic and methyl groups.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} \approx 181$).

Conclusion and Future Outlook

2-(Methylthio)benzothiazole is a compound that bridges the gap between large-scale industrial chemistry and modern molecular toxicology. Its well-established roles in the rubber and agricultural industries are now complemented by a growing understanding of its biological interactions. The elucidation of its cardiotoxic mechanism via PTGS2 provides a crucial data point for safety assessment and offers a potential tool for researchers studying apoptotic pathways. For drug development professionals, understanding the off-target activity of privileged scaffolds like benzothiazole is paramount. Future research should focus on developing safer alternatives for its industrial applications and further exploring the structure-activity relationships of its derivatives to mitigate toxicity while retaining desired functions.

References

- CymitQuimica. (n.d.). CAS 615-22-5: **2-(Methylthio)benzothiazole**.
- BenchChem. (2025). An In-depth Technical Guide to **2-(Methylthio)benzothiazole**.
- Chem-Impex. (n.d.). **2-(Methylthio)benzothiazole**.
- FooDB. (2010). Showing Compound **2-(Methylthio)benzothiazole** (FDB011171).

- MedchemExpress.com. (2025). Safety Data Sheet - **2-(Methylthio)benzothiazole**.
- PubChem. (n.d.). **2-(Methylthio)benzothiazole** | C8H7NS2 | CID 11989.
- Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. *Synthetic Communications*, 27(5), 897-905.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **2-(Methylthio)benzothiazole**, 98% (gc).
- Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway.
- De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by *Rhodococcus rhodochrous*. *Applied and Environmental Microbiology*, 70(10), 5951-5958.
- Sigma-Aldrich. (n.d.). **2-(Methylthio)benzothiazole** 97 615-22-5.
- Santa Cruz Biotechnology. (n.d.). **2-(Methylthio)benzothiazole**.
- TCI AMERICA - Spectrum Chemical. (n.d.). SAFETY DATA SHEET - **2-(Methylthio)benzothiazole**.
- Wang, W., et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O₂ and NO. *The Journal of Physical Chemistry A*, 125(3), 825-835.
- PubChem. (n.d.). 2-Mercaptobenzothiazole | C7H5NS2 | CID 7345.
- Szych, A., et al. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. *Molecules*, 27(19), 6539.
- LookChem. (n.d.). **2-(Methylthio)benzothiazole**.
- BenchChem. (n.d.). Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by *Rhodococcus rhodochrous*. ResearchGate.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. *Progress in Chemical and Biochemical Research*, 5(2), 147-164.
- Kumar, S., et al. (2018). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. *ChemistrySelect*, 3(4), 1332-1336.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). **2-MERCAPTOBENZOTHIAZOLE**. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108.
- ChemicalBook. (n.d.). 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum.
- Google Patents. (2015). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
- Sharma, D., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. *Medicinal Chemistry Research*, 23(7), 2881-2895.
- Singh, P., & Kumar, A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. *RSC Medicinal*

Chemistry.

- The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
- Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1-phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.
- BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 2. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 8. certifico.com [certifico.com]
- 9. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Methylthio)benzothiazole CAS number 615-22-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7728342#2-methylthio-benzothiazole-cas-number-615-22-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com